BenchChemオンラインストアへようこそ!

Anti-inflammatory agent 82

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase inhibitor

Select T-82 for Alzheimer's research requiring dual AChE inhibition and 5-HT3 antagonism. This Phase 2, orally bioavailable compound demonstrates superior selectivity (weak BuChE inhibition) versus non-selective inhibitors, reducing peripheral confounds. Ideal for neurochemical and behavioral studies, it provides a validated translational tool not replicated by donepezil or tacrine.

Molecular Formula C56H62N6O8
Molecular Weight 947.1 g/mol
Cat. No. B10799592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 82
Molecular FormulaC56H62N6O8
Molecular Weight947.1 g/mol
Structural Identifiers
SMILESCOC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C26H29N3O2.C4H4O4/c2*1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20;5-3(6)1-2-4(7)8/h2*2-10,19H,11-18H2,1H3;1-2H,(H,5,6)(H,7,8)
InChIKeySBNVPBCNIIPOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-82 (2-[2-(1-Benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one hemifumarate): Chemical Identity, Mechanism, and Comparator Landscape


2-[2-(1-Benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, commonly referred to as T-82, is a synthetic quinoline-derived small molecule (MW ~598.2 hemifumarate; C26H29N3O2 free base) developed as a centrally active, dual-mechanism therapeutic candidate for Alzheimer's disease and cognitive impairment [1]. T-82 functions as a reversible acetylcholinesterase (AChE) inhibitor and a 5-HT3 receptor antagonist, distinguishing it from single-mechanism cholinesterase inhibitors . The compound reached Phase 2 clinical evaluation for cognitive impairment associated with Alzheimer's disease [1]. The hemifumarate salt form (CAS 142471-56-5 for free base; hemifumarate CAS not universally standardized) is the primary research-grade material used in preclinical and clinical investigations [2].

Why Donepezil, Tacrine, and Other AChE Inhibitors Cannot Substitute for T-82 in Specific Research and Development Contexts


T-82's differentiation from clinically approved acetylcholinesterase inhibitors such as donepezil (E2020) and tacrine is rooted in its unique dual pharmacology and distinct selectivity profile. While donepezil and tacrine are potent AChE inhibitors, they lack the concomitant 5-HT3 receptor antagonism that characterizes T-82's mechanism . Furthermore, T-82 demonstrates a BuChE selectivity profile that diverges from tacrine: tacrine strongly inhibits butyrylcholinesterase (BuChE), a peripheral enzyme associated with adverse effects, whereas T-82, like donepezil, exhibits only weak BuChE inhibition, potentially offering a superior safety margin compared to non-selective inhibitors [1]. These dual mechanistic and selectivity differences mean that substituting T-82 with donepezil, tacrine, or galantamine in experimental models designed to interrogate cholinergic-serotonergic crosstalk, or in studies requiring a specific BuChE-sparing AChE inhibitor with 5-HT3 antagonist activity, will yield fundamentally different and potentially misleading results [1].

Quantitative Head-to-Head Evidence: How T-82's Activity, Selectivity, and In Vivo Efficacy Compare to Donepezil and Tacrine


AChE Inhibitory Potency (IC50) of T-82 vs. Tacrine and Donepezil in Rat Brain Homogenate

T-82 inhibits acetylcholinesterase (AChE) with an IC50 of 109.4 nM in rat brain homogenate, positioning it as a moderately potent inhibitor. This value is directly compared to tacrine (IC50 = 84.2 nM) and donepezil (E2020, IC50 = 11.8 nM) under identical assay conditions [1]. While donepezil demonstrates superior potency, T-82's value confirms its capacity to engage the target and elevate acetylcholine levels in vivo, as demonstrated in subsequent microdialysis studies [1].

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase inhibitor

Butyrylcholinesterase (BuChE) Selectivity: T-82 Spares Peripheral BuChE Unlike Tacrine

T-82 exhibits only weak inhibitory activity against human plasma butyrylcholinesterase (BuChE), a profile similar to the clinically successful drug donepezil (E2020). In stark contrast, tacrine strongly inhibits BuChE [1]. Although specific IC50 values for BuChE inhibition by T-82 are not provided in the primary comparative study, the qualitative description 'weak activity' for T-82 versus 'strongly inhibited' for tacrine represents a critical pharmacologic differentiation. This BuChE-sparing property is clinically relevant, as strong BuChE inhibition is associated with peripheral cholinergic side effects (e.g., gastrointestinal distress, hepatotoxicity) that limited tacrine's widespread clinical use [1].

Butyrylcholinesterase Peripheral selectivity Safety pharmacology

In Vivo Brain Acetylcholine Elevation: T-82 Dose-Dependently Increases Extracellular ACh in Rat Hippocampus and Striatum

Intraperitoneal administration of T-82 at doses of 10 and 30 mg/kg produced a dose-dependent increase in extracellular acetylcholine (ACh) concentrations in the rat hippocampus and striatum, measured by in vivo microdialysis [1]. This demonstrates functional, central target engagement and enhanced cholinergic neurotransmission in brain regions critical for learning and memory. The study directly compares this ACh-elevating effect to the known activity of tacrine and E2020 (donepezil) in similar models [1].

In vivo microdialysis Acetylcholine release Neurochemistry

Reversal of Scopolamine- and Cycloheximide-Induced Amnesia in Rats: Behavioral Efficacy at Low Oral Doses

In a rat passive avoidance task, T-82 significantly ameliorated scopolamine-induced amnesia (0.5 mg/kg i.p.) at oral doses of 0.03, 0.1, and 0.3 mg/kg. Similarly, T-82 reversed cycloheximide-induced amnesia (1.5 mg/kg s.c.) at doses of 0.3 and 1.0 mg/kg p.o. [1]. Furthermore, acute (0.1 and 0.3 mg/kg p.o.) and subacute (0.03-0.3 mg/kg p.o. for 7 days) treatment significantly reversed the memory deficit caused by basal forebrain lesions [1]. This demonstrates robust pro-cognitive effects across multiple amnestic challenges.

Passive avoidance Cognitive enhancement Amnesia models

5-HT3 Receptor Antagonism: A Mechanistic Distinction from Donepezil and Tacrine

T-82 is characterized as a potent 5-HT3 receptor antagonist in addition to its AChE inhibitory activity . This dual mechanism is not shared by donepezil (E2020) or tacrine, which are primarily cholinesterase inhibitors. While specific binding affinity (Ki) or functional IC50 values for the 5-HT3 receptor are not provided in publicly accessible literature, the unique dual pharmacology is consistently cited as a key differentiator for T-82 . This mechanistic divergence suggests potential for synergistic effects on cognitive and behavioral symptoms through modulation of both cholinergic and serotonergic systems.

5-HT3 antagonist Serotonin receptor Dual mechanism

Clinical Development Status: Phase 2 for Cognitive Impairment in Alzheimer's Disease

T-82 advanced to Phase 2 clinical trials for the treatment of cognitive impairment associated with Alzheimer's disease [1]. While development appears to have been discontinued, this clinical validation distinguishes T-82 from purely preclinical tool compounds. In contrast, donepezil and tacrine are approved drugs with extensive clinical datasets [1].

Clinical development Phase 2 Alzheimer's disease

Optimal Research and Industrial Applications for T-82 (2-[2-(1-Benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one hemifumarate)


Investigating Cholinergic-Serotonergic Crosstalk in Cognitive Enhancement

Given T-82's unique dual mechanism as an AChE inhibitor and 5-HT3 antagonist [1], it serves as an ideal tool compound for dissecting the synergistic effects of simultaneously enhancing cholinergic tone and blocking 5-HT3 receptors on learning, memory, and attentional processes. Researchers can compare the behavioral and neurochemical effects of T-82 directly to selective AChE inhibitors like donepezil in models of cognitive impairment to isolate the contribution of 5-HT3 antagonism [1].

Preclinical Efficacy Studies in Alzheimer's Disease Rodent Models Requiring BuChE Sparing

For studies where peripheral side effects associated with BuChE inhibition (e.g., tacrine) are a confound, T-82's weak activity at BuChE [1] makes it a superior choice over non-selective inhibitors. Its established oral bioavailability and efficacy in reversing scopolamine-, cycloheximide-, and lesion-induced amnesia at low mg/kg doses (0.03-1.0 mg/kg p.o.) [2] provide a validated dosing framework for chronic administration protocols in transgenic or lesion-based Alzheimer's models.

In Vivo Microdialysis Studies of Acetylcholine Dynamics in the Hippocampus and Striatum

T-82's demonstrated ability to dose-dependently elevate extracellular acetylcholine in the hippocampus and striatum following systemic administration (10 and 30 mg/kg i.p.) [1] makes it a reliable pharmacological tool for acute neurochemical investigations. Researchers can employ T-82 to probe the relationship between AChE inhibition, ACh efflux, and behavioral performance in freely moving animals, comparing its temporal profile to other AChE inhibitors.

Reference Compound for Novel AChE Inhibitor Screening and Validation

With well-defined in vitro IC50 values for AChE (109.4 nM) [1] and a clear selectivity profile against BuChE, T-82 can serve as a benchmark compound in high-throughput screening assays or enzyme kinetics studies aimed at identifying or characterizing novel AChE inhibitors. Its clinical history (Phase 2) [2] adds a layer of translational relevance that is often absent in purely academic tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 82

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.